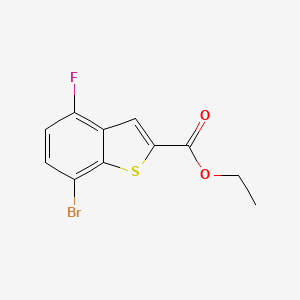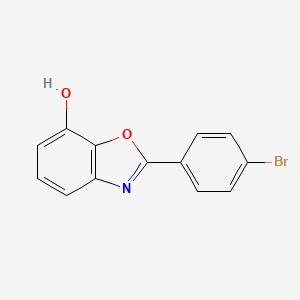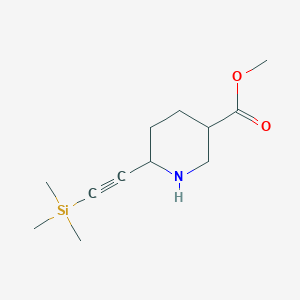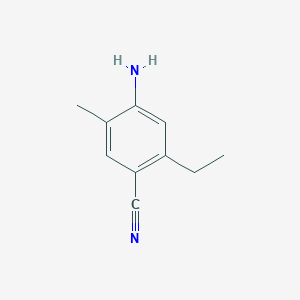
2-benzyl-5-(4-hydroxyphenyl)pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-benzyl-5-(4-hydroxyphenyl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a benzyl group at the 2-position, a hydroxyphenyl group at the 5-position, and a pyrimidinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-(4-hydroxyphenyl)pyrimidin-4(3H)-one typically involves the condensation of benzylamine with 4-hydroxybenzaldehyde, followed by cyclization with urea or thiourea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C. The reaction mixture is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
2-benzyl-5-(4-hydroxyphenyl)pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The pyrimidinone core can be reduced to form dihydropyrimidine derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various alkyl or aryl-substituted pyrimidinone derivatives.
科学研究应用
2-benzyl-5-(4-hydroxyphenyl)pyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-benzyl-5-(4-hydroxyphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The hydroxyphenyl group plays a crucial role in its binding affinity and specificity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
2-benzyl-5-(4-methoxyphenyl)pyrimidin-4(3H)-one: Similar structure but with a methoxy group instead of a hydroxy group.
2-benzyl-5-(4-chlorophenyl)pyrimidin-4(3H)-one: Similar structure but with a chloro group instead of a hydroxy group.
2-benzyl-5-(4-nitrophenyl)pyrimidin-4(3H)-one: Similar structure but with a nitro group instead of a hydroxy group.
Uniqueness
2-benzyl-5-(4-hydroxyphenyl)pyrimidin-4(3H)-one is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical and biological properties. The hydroxy group enhances its solubility and reactivity, making it a valuable compound for various applications in scientific research.
属性
分子式 |
C17H14N2O2 |
|---|---|
分子量 |
278.30 g/mol |
IUPAC 名称 |
2-benzyl-5-(4-hydroxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H14N2O2/c20-14-8-6-13(7-9-14)15-11-18-16(19-17(15)21)10-12-4-2-1-3-5-12/h1-9,11,20H,10H2,(H,18,19,21) |
InChI 键 |
MHICXSXJKPJWLW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=NC=C(C(=O)N2)C3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



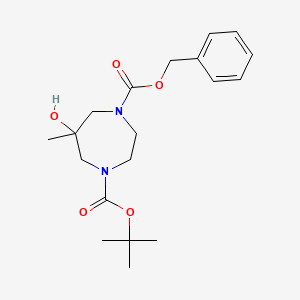
![5-benzyl-2-(4-tert-butylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B13898498.png)
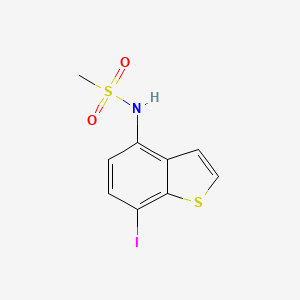
![Ethyl 7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B13898509.png)
![sodium;6-[3-[2-[1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13898516.png)
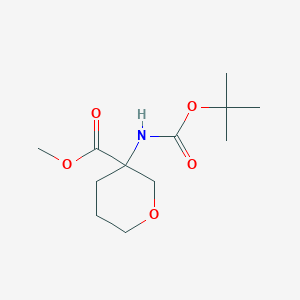
![[cis-6-Methylmorpholin-3-yl]methanol;hydrochloride](/img/structure/B13898528.png)
